GDC-0879

Übersicht

Beschreibung

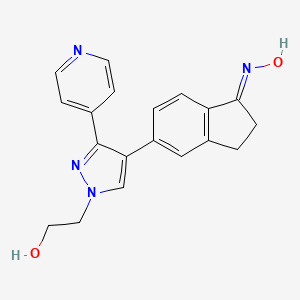

GDC-0879 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a pyridine ring, and an oxime functional group, making it an interesting subject for research in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of GDC-0879 typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the pyridine ring and the hydroxyethyl group. The final step involves the formation of the oxime group through the reaction of the corresponding ketone with hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

GDC-0879 can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

Reduction: The oxime group can be reduced to form an amine.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a carboxylic acid, while reduction of the oxime group results in an amine.

Wissenschaftliche Forschungsanwendungen

Antitumor Efficacy

GDC-0879 has been extensively studied for its antitumor efficacy in various cancer models:

- Melanoma : In preclinical studies, this compound significantly inhibited tumor growth in B-Raf V600E melanoma cell lines and xenograft models. It was observed that this compound treatment resulted in over 90% pharmacodynamic inhibition of the RAF-MEK-ERK pathway for extended periods .

- Colorectal Cancer : Similar effects were noted in colorectal cancer models, where this compound showed potent activity against cell lines with the B-Raf V600E mutation, correlating with reduced cell viability and proliferation .

Resistance Mechanisms

Research has identified that certain cancer cell lines with RAS mutations may exhibit resistance to this compound treatment. For instance, KRAS-mutant tumors displayed a decreased time to progression despite treatment, highlighting the complexity of targeting RAF signaling in diverse oncogenic contexts .

Combination Therapies

This compound's efficacy can be enhanced through combination therapies. Studies have indicated that combining this compound with MEK inhibitors can result in synergistic effects against resistant tumor types . This strategy is particularly relevant for tumors that exhibit dual mutations affecting both RAS and RAF pathways.

Renal Protection

Recent studies have explored this compound's protective effects on kidney podocytes, indicating that it can promote cell survival under stress conditions through paradoxical activation of the MEK/ERK pathway. This finding suggests potential applications for this compound in treating progressive kidney diseases .

High Throughput Screening

This compound has been utilized in high throughput screening assays aimed at identifying compounds that protect podocytes from injury. The compound demonstrated significant protective effects against various cellular stressors, indicating its versatility beyond traditional cancer therapies .

Table 1: Summary of this compound's Antitumor Activity

| Tumor Type | IC50 (nM) | Mechanism | Model |

|---|---|---|---|

| Melanoma (A375) | 0.13 | Inhibition of B-Raf V600E | Xenograft |

| Colorectal (Colo205) | 0.75 | Inhibition of ERK phosphorylation | Cell line |

| KRAS Mutant Tumors | >750 | Limited dependence on BRAF | Various cell lines |

Table 2: Effects of this compound on Podocyte Viability

| Condition | Cell Viability (%) | Mechanism |

|---|---|---|

| Control | 100 | No treatment |

| This compound Treatment | 85 | Activation of MEK/ERK pathway |

| Forskolin Treatment | 90 | cAMP-dependent survival mechanism |

Case Study 1: Efficacy in Melanoma Patients

In a study involving patient-derived xenografts (PDX) from melanoma patients with BRAF mutations, this compound demonstrated improved survival rates compared to controls. The study highlighted the importance of genetic profiling to predict responsiveness to this compound therapy, emphasizing its potential as a targeted treatment option .

Case Study 2: Renal Protection Mechanism

A recent investigation into the renal protective effects of this compound revealed that it could mitigate podocyte injury caused by various stressors. This study utilized a high-throughput screening approach to assess podocyte viability, establishing this compound as a promising candidate for further research into kidney disease therapies .

Wirkmechanismus

The mechanism of action of GDC-0879 involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins, potentially inhibiting their function. The pyrazole and pyridine rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (E)-5-(1-(2-hydroxyethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime

- (E)-5-(1-(2-hydroxyethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime

Uniqueness

The unique combination of the pyrazole, pyridine, and oxime groups in GDC-0879 distinguishes it from similar compounds. This structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

GDC-0879 is a potent and selective inhibitor of the BRAF kinase, particularly effective against the BRAF(V600E) mutation commonly associated with various cancers, including melanoma. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in different cellular contexts, and implications for therapeutic applications.

This compound functions primarily by inhibiting the RAF-MEK-ERK signaling pathway, which is crucial for cell proliferation and survival in many cancer types. The compound demonstrates a high selectivity for BRAF(V600E), with an IC50 value of 0.13 nM against purified BRAF(V600E) and 63 nM in cellular assays involving the Malme-3M melanoma cell line .

Pharmacodynamics

In preclinical studies, this compound has shown:

- Sustained inhibition : Over 90% inhibition of ERK phosphorylation was observed for up to 8 hours post-administration in both cell line-derived and patient-derived BRAF(V600E) tumors .

- Differential effects : The compound's efficacy varies significantly across different tumor types. For instance, while it effectively inhibits BRAF(V600E) tumors, some KRAS-mutant tumors showed decreased progression time upon treatment .

1. Antitumor Efficacy

2. Podocyte Protection

Recent research has highlighted this compound's protective effects on kidney podocytes. The compound activates MEK/ERK signaling pathways, promoting cell survival in non-proliferating cells exposed to various stressors. This paradoxical activation underscores the context-dependent nature of this compound's action—while it inhibits proliferation in cancer cells, it promotes survival in normal cells like podocytes .

Comparative Activity Table

| Property | This compound | Other BRAF Inhibitors |

|---|---|---|

| Selectivity | High for BRAF(V600E) | Varies; some affect wild-type BRAF |

| IC50 (BRAF V600E) | 0.13 nM | ~1 nM - 10 nM (varies) |

| IC50 (Cell Line) | 63 nM (Malme-3M) | Varies by inhibitor |

| Mechanism | Inhibits RAF-MEK-ERK pathway | Similar but varies in activation |

| Effects on Podocytes | Protects from injury | Generally not protective |

| Oral Bioavailability | Yes | Varies |

Clinical Implications

The findings from various studies indicate that this compound could be beneficial not only in treating melanoma but also in protecting kidney function during cancer therapies. Its ability to selectively inhibit mutant BRAF while promoting survival in healthy cells makes it a promising candidate for further clinical development.

Eigenschaften

CAS-Nummer |

905281-76-7 |

|---|---|

Molekularformel |

C19H18N4O2 |

Molekulargewicht |

334.4 g/mol |

IUPAC-Name |

2-[4-[(1Z)-1-hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol |

InChI |

InChI=1S/C19H18N4O2/c24-10-9-23-12-17(19(21-23)13-5-7-20-8-6-13)15-1-3-16-14(11-15)2-4-18(16)22-25/h1,3,5-8,11-12,24-25H,2,4,9-10H2/b22-18- |

InChI-Schlüssel |

DEZZLWQELQORIU-PYCFMQQDSA-N |

SMILES |

C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO |

Isomerische SMILES |

C1C/C(=N/O)/C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO |

Kanonische SMILES |

C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-(4-(1-(hydroxyimino)-2,3-dihydro-1H-inden-5-yl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol GDC 0879 GDC-0879 GDC0879 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.